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molecular formula C12H16N2O B8618583 1-Adamantanecarbonyl Cyanamide

1-Adamantanecarbonyl Cyanamide

Cat. No. B8618583
M. Wt: 204.27 g/mol
InChI Key: YIWCDTPNXTUTIO-UHFFFAOYSA-N
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Patent
US07041702B1

Procedure details

To a solution of cyanamide (2.52 g, 0.06 mol) in 24 ml of sodium hydroxide (10%) was added slowly to a solution of 1-adamantanecarbonylchloride (4 g, 0.02 mol) in ether (15 ml). The reaction mixture was stirred at room temperature overnight. The reaction mixture was extracted with ether and the aqueous layer was cooled in ice bath and acidified with hydrochloric acid (10%) to pH 2. The precipitated white solid was filtered, washed with water, later hexanes and dried under high vacuum to give the N-(1-adamantancarbonyl)cyanamide (3.2 g, 78%); m.p. 164–166° C. (lit m.p. 168–170° C.); purity 94% HPLC; 1H-NMR (CD3OD) δ 1.45–2.16 (m, 15H, CH2 and CH).
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]#[C:2][NH2:3].[C:4]12([C:14](Cl)=[O:15])[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5]1)[CH2:11]2>[OH-].[Na+].CCOCC>[C:4]12([C:14]([NH:1][C:2]#[N:3])=[O:15])[CH2:11][CH:10]3[CH2:9][CH:8]([CH2:7][CH:6]([CH2:12]3)[CH2:5]1)[CH2:13]2 |f:2.3|

Inputs

Step One
Name
Quantity
2.52 g
Type
reactant
Smiles
N#CN
Name
Quantity
4 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)Cl
Name
Quantity
24 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ether
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous layer was cooled in ice bath
FILTRATION
Type
FILTRATION
Details
The precipitated white solid was filtered
WASH
Type
WASH
Details
washed with water, later hexanes
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)NC#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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